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Compound of Interest

Ethyl 4-oxo-3H-phthalazin-1-
Compound Name:
ylacetate

Cat. No.: B1296492

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-oxo-3H-phthalazin-1-
ylacetate, a heterocyclic compound of significant interest in medicinal chemistry. This
document details its chemical and physical properties, provides a putative synthesis protocol,
and explores its potential biological activities, with a focus on its role as an aldose reductase
inhibitor. The information is presented to support further research and development in the fields
of pharmacology and drug discovery.

Chemical and Physical Properties

Ethyl 4-oxo-3H-phthalazin-1-ylacetate, also known as (4-oxo-3,4-dihydrophthalazin-1-
yl)acetic acid ethyl ester, is a derivative of the phthalazinone scaffold. The fundamental
properties of this compound are summarized below.
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Property Value Reference

CAS Number 25947-13-1

Molecular Formula C12H12N203

Molecular Weight 232.24 g/mol
ethyl 2-(4-oxo-3,4-

IUPAC Name _ _
dihydrophthalazin-1-yl)acetate
Not available. The
corresponding carboxylic acid,

Melting Point (4-oxo-3,4-dihydrophthalazin-
1-yhacetic acid, has a melting
point of 220 °C.

Appearance Data not available

Solubility Data not available

Computed Properties (for the related compound Ethyl 2-(3-methyl-4-oxo0-3,4-dihydrophthalazin-
1-yl)acetate)

Property Value Reference
XLogP3 1.6 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

ydrog p 3 [1]
Count
Rotatable Bond Count 4 [1]

Synthesis

A detailed experimental protocol for the synthesis of Ethyl 4-oxo-3H-phthalazin-1-ylacetate is
not readily available in the reviewed literature. However, based on the synthesis of analogous
phthalazinone and quinazolinone derivatives, a plausible synthetic route would involve the N-
alkylation of a phthalazinone precursor with an ethyl haloacetate.[2]
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Hypothetical Experimental Protocol:

A potential synthesis could be adapted from the preparation of similar compounds.[2] The
general procedure would likely involve the reaction of 4-oxo-3,4-dihydrophthalazine with ethyl
chloroacetate or ethyl bromoacetate in the presence of a suitable base and solvent.

e Reaction: 4-o0xo0-3,4-dihydrophthalazine + CICH2COOC:Hs — Ethyl 4-ox0-3H-phthalazin-1-
ylacetate + HCI

» Reagents and Conditions:
o Starting Material: 4-oxo-3,4-dihydrophthalazine
o Alkylating Agent: Ethyl chloroacetate or ethyl bromoacetate

o Base: A non-nucleophilic base such as potassium carbonate (K2COs) or sodium hydride
(NaH) would likely be used to deprotonate the phthalazinone nitrogen.

o Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile would be
appropriate to dissolve the reactants and facilitate the reaction.

o Temperature: The reaction would likely be carried out at room temperature or with gentle
heating to promote the reaction without causing degradation.

e Work-up and Purification:
o Upon completion, the reaction mixture would be quenched with water.
o The product would then be extracted into an organic solvent such as ethyl acetate.[3]

o The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure.

o Purification of the crude product would likely be achieved by column chromatography on
silica gel or by recrystallization from a suitable solvent system.

Caption: Hypothetical workflow for the synthesis of Ethyl 4-oxo-3H-phthalazin-1-ylacetate.
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Spectroscopic Data

Experimental spectroscopic data for Ethyl 4-oxo-3H-phthalazin-1-ylacetate is not currently
available in the public domain. The following are predicted and characteristic spectral features
based on its structure and data from analogous compounds.

3.1. 'H NMR Spectroscopy (Predicted)
e Aromatic Protons (phthalazinone ring): Multiplets in the range of 6 7.5-8.5 ppm.
o Methylene Protons (-CHz-): A singlet around & 4.0-4.5 ppm.

o Ethyl Group (-OCH2CHs): A quartet around & 4.2 ppm (methylene) and a triplet around 6 1.3
ppm (methyl).

3.2. 13C NMR Spectroscopy (Predicted)

Carbonyl Carbon (C=0, ester): Signal around o 170 ppm.

Carbonyl Carbon (C=0, phthalazinone): Signal around & 160 ppm.

Aromatic Carbons: Signals in the range of & 120-140 ppm.

Methylene Carbon (-CH2-): Signal around & 50 ppm.

Ethyl Group (-OCH2CHs): Signals around & 61 ppm (methylene) and & 14 ppm (methyl).
3.3. Infrared (IR) Spectroscopy (Predicted)
e C=0 Stretching (ester): Strong absorption band around 1730-1750 cm™1.

e C=0 Stretching (amide in phthalazinone ring): Strong absorption band around 1660-1680
cm~L,

e C-N Stretching: Absorption in the region of 1200-1350 cm™1,

e C-O Stretching (ester): Strong absorption in the range of 1000-1300 cm~1.

e Aromatic C-H Stretching: Absorption above 3000 cm~1.
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Biological Activity and Signaling Pathway

Phthalazinone derivatives are a well-established class of compounds with a broad spectrum of
biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A
significant and well-documented activity for many phthalazinone derivatives is the inhibition of
the enzyme aldose reductase.[4]

4.1. Aldose Reductase Inhibition and the Polyol Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose
metabolism.[5][6] Under normoglycemic conditions, this pathway is a minor route for glucose
utilization. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose
through the polyol pathway is significantly increased.[7]

The aldose reductase-catalyzed reduction of glucose to sorbitol, using NADPH as a cofactor, is
the initial step.[8] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The
accumulation of sorbitol leads to osmotic stress, while the increased consumption of NADPH
and the altered NAD+/NADH ratio contribute to oxidative stress, both of which are implicated in
the pathogenesis of diabetic complications like neuropathy, nephropathy, retinopathy, and
cataracts.[5][7]

Inhibitors of aldose reductase, such as certain phthalazinone derivatives, block this first step,
thereby preventing the accumulation of sorbitol and mitigating the downstream pathological
effects.[4]
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Caption: Inhibition of the Polyol Pathway by Ethyl 4-oxo-3H-phthalazin-1-ylacetate.

Conclusion

Ethyl 4-oxo-3H-phthalazin-1-ylacetate is a compound with considerable potential for further
investigation, particularly as an inhibitor of aldose reductase. While experimental data on its
physical and spectroscopic properties are currently limited, its structural similarity to known
biologically active phthalazinones suggests it is a promising candidate for drug development
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efforts targeting diabetic complications and potentially other conditions. This guide provides a
foundational understanding of the compound and a framework for future research, highlighting
the need for empirical validation of its synthesis, properties, and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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